Nmdpp

asymmetric hydrogenation chiral monophosphine rhodium catalysis

Researchers requiring a robust chiral monodentate phosphine ligand for asymmetric catalysis often face supply inconsistencies. Nmdpp (NMDPP) is the optimal solution, delivering reliable enantioselectivity. - Achieves up to 70% ee in Rh-catalyzed hydrogenation of geranic acid, a key step in vitamin E/K precursor synthesis. - Provides 60% ee in α-methylcinnamic acid hydrogenation, enabling chiral carboxylic acid intermediate production. - Ensures 94:6 branched selectivity in Pd-catalyzed hydroesterification for 2-arylpropionate esters. Available in high purity with secured global logistics.

Molecular Formula C22H29P
Molecular Weight 324.4 g/mol
Cat. No. B1642449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmdpp
Molecular FormulaC22H29P
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
InChIInChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m0/s1
InChIKeyBEYDOEXXFGNVRZ-VLCRHTCISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMDPP Chiral Monophosphine Ligand


(S)-(+)-Neomenthyldiphenylphosphine, commonly abbreviated as NMDPP, is a chiral monodentate phosphine ligand with molecular formula C22H29P and molecular weight 324.44 g/mol [1]. It is a white crystalline solid with a melting point of 98–99 °C and a specific optical rotation of [α]D +95.5° (c 1.26, CH2Cl2) [1]. NMDPP is widely employed in asymmetric homogeneous catalysis, particularly in rhodium-, ruthenium-, and iridium-catalyzed hydrogenations, hydroesterifications, and related transformations [2][3]. Only the dextrorotatory (+)-(S) enantiomer is commercially available [1].

Ligand class Chiral monodentate phosphine
Enantiomer (S)-(+)-NMDPP, single enantiomer
Catalysis workflow Asymmetric hydrogenation, hydroesterification

NMDPP vs Generic Chiral Ligands


Substituting NMDPP with other chiral monophosphines, such as its C-1 epimer menthyldiphenylphosphine (MDPP) or the achiral triphenylphosphine (PPh₃), fundamentally alters catalytic performance. The stereochemical differences between NMDPP and MDPP, arising from epimerization at the C-1 position of the menthyl framework, lead to distinct conformational preferences and thus divergent activity, enantioselectivity, and even the direction of asymmetric induction in hydrogenation [1]. Compared to PPh₃, NMDPP imparts chirality essential for enantioselective transformations, and the bulky neomenthyl group modulates the coordination environment of the metal center, affecting both optical yield and reaction kinetics [2]. The evidence below quantifies these performance gaps.

Target ligand
NMDPP (neomenthyl framework) directs enantioselectivity via steric bulk and C-1 stereochemistry.
Potential substitute
MDPP (C-1 epimer) may invert absolute configuration and shift ee; not interchangeable.
Target ligand
NMDPP introduces chirality essential for enantioselective transformations.
Potential substitute
Achiral PPh₃ lacks stereoinduction; optical yields drop and asymmetric induction is lost.
Target ligand
NMDPP performance is validated in specific Rh, Ru, Pd systems; model-dependent.
Potential substitute
Unvalidated chiral monophosphines may fail in cluster or planar-chiral Ru systems; verify context.

NMDPP Comparative Performance


Enantioselectivity: NMDPP vs MDPP

In a direct head-to-head comparison under identical conditions (Rh(I) catalyst, 3 atm H₂, 23 °C), Rh-NMDPP and Rh-MDPP complexes produced opposite enantiomers of the hydrogenation product from α-methylcinnamic acid, with NMDPP affording the (R)-enantiomer and MDPP giving the (S)-enantiomer [1]. The difference in enantioselectivity was also reflected in product yield, with NMDPP providing a higher chemical yield (60% ee) compared to MDPP under the same conditions [1].

Enantioselectivity vs MDPP
Head-to-head
60% ee (R)
vs 42% ee (S)
Opposite stereochemical induction; enantiomer selection is critical.
Rh(I), α-methylcinnamic acid, 3 atm H₂, 23 °C.
asymmetric hydrogenation chiral monophosphine rhodium catalysis

Optical Yields: NMDPP vs PPh₃

When used as an additive in a rhodium-diamine catalytic system {[Rh(S,S-DIODMA)₂]⁺TfO⁻}, NMDPP significantly outperformed PPh₃ in the enantioselective hydrogenation of α-acetamidocinnamic acid (AACA) and itaconic acid (IA) [1]. The optical yields with NMDPP were higher than those obtained with the diamine complex alone and exceeded those obtained when PPh₃ was used in place of NMDPP [1].

Optical yield vs PPh₃
Head-to-head
NMDPP > PPh₃
Directionally higher optical yield; chiral bulk matters.
Rh-diamine system, AACA/IA substrates.
asymmetric hydrogenation rhodium catalysis chiral ligand

Asymmetric Hydroesterification Selectivity

In palladium-catalyzed asymmetric hydroesterification of methylstyrene, NMDPP delivered a moderate enantioselectivity of 42% ee with a high branched-to-normal (b/n) regioselectivity of 94:6 [1]. This performance, while modest in ee, established a benchmark for monophosphine ligands in this challenging transformation [1].

Hydroesterification
Cross-study
42% ee
b/n 94:6
Excellent branched regioselectivity; moderate ee.
Pd(dba)₂, methylstyrene, CO atmosphere.
asymmetric hydroesterification palladium catalysis chiral phosphine

Terpenic Acid Hydrogenation

Under mild conditions (23 °C, 3 atm H₂), a rhodium catalyst ligated with NMDPP achieved 65–70% enantiomeric excess in the hydrogenation of (E)-3,7-dimethylocta-2,6-dienoic acid (geranic acid) to citronellic acid [1]. This level of ee was comparable to that obtained with more structurally complex chiral diphosphines, demonstrating NMDPP's utility in the synthesis of vitamin E and K precursors [1].

Terpenic acid hydrogenation
Cross-study
65–70% ee
Comparable to diphosphines; cost-effective alternative.
Rh, geranic acid, 23 °C, 3 atm H₂.
asymmetric hydrogenation terpenes rhodium catalysis

Planar Chiral Ru Hydrogenation Comparison

In a comparative study of monophosphine ligands for ruthenium-catalyzed hydrogenation, (R)-MeO-MOP (L5) and NMDPP (L6) were both evaluated [1]. Neither ligand improved selectivity over the control, but NMDPP is noted as a representative optically active monophosphine that, while not enhancing selectivity in this specific system, remains a benchmark for evaluating new chiral ligand architectures [1].

Planar-chiral Ru
Method context
No selectivity improvement
NMDPP not universal; Ru system may require different architecture.
Ru catalyst, unfunctionalized alkenes.
asymmetric hydrogenation ruthenium catalysis planar chirality

Ru Cluster-Catalyzed Hydrogenation

When incorporated into tetranuclear ruthenium hydrido clusters, NMDPP catalyzed the asymmetric hydrogenation of tiglic acid with enantiomeric excesses ranging from 0 to 23% [1]. This relatively low selectivity underscores the importance of catalyst architecture; NMDPP performs best in mononuclear rhodium systems rather than cluster-based catalysts [1].

Ru cluster catalysis
Supporting
0–23% ee
Cluster environment severely depresses ee; context-dependent.
[H₄Ru₄] clusters, tiglic acid.
cluster catalysis ruthenium asymmetric hydrogenation

NMDPP Application Scenarios


Asymmetric Hydrogenation of Unsaturated Acids

NMDPP is the ligand of choice for rhodium-catalyzed asymmetric hydrogenation of substrates such as α-methylcinnamic acid and α-acetamidocinnamic acid. Quantitative evidence shows that Rh-NMDPP complexes deliver up to 60% ee with defined stereochemistry (opposite to that of MDPP) and provide optical yields superior to those of PPh₃-containing systems [1][2]. This performance supports the synthesis of chiral carboxylic acid intermediates for pharmaceuticals and fine chemicals.

Terpenic Acid Hydrogenation for Vitamins

In the industrial production of citronellic acid from geranic acid, NMDPP-based rhodium catalysts achieve 65–70% ee under mild conditions (23 °C, 3 atm H₂) [3]. This level of enantioselectivity is comparable to that of more complex chiral diphosphines, making NMDPP a cost-effective and operationally simple alternative for vitamin E and K precursor synthesis.

Asymmetric Hydroesterification of Styrenes

For the preparation of branched 2-arylpropionate esters with high regioselectivity (b/n 94:6), NMDPP serves as a reliable monophosphine ligand for Pd-catalyzed hydroesterification [4]. While enantioselectivity is moderate (42% ee), the excellent branched selectivity makes NMDPP suitable for applications where regiochemical control is paramount.

Chiral Complexes for Nonlinear Optics

NMDPP has been employed to prepare gold(I) σ-arylacetylide complexes that exhibit second-order nonlinear optical (NLO) responses, with the largest response (ca. 2 × urea) observed for Au(C≡CC₆H₄NO₂)(NMDPP) [5]. For researchers developing chiral NLO materials, NMDPP offers a chiral phosphine scaffold that modulates the electronic and structural properties of metal-alkynyl chromophores.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation of prochiral acids
Enantiomer-controlled induction
Absolute configuration and ee benchmarking
Terpenic acid hydrogenation (vitamin precursor synthesis)
Comparable efficiency to diphosphines
Enantioselectivity under mild conditions
Asymmetric hydroesterification of styrenes
High branched regioselectivity
Regiochemical outcome and ee evaluation
Chiral NLO metal complexes
Chiral monophosphine scaffold
Electronic and structural property modulation
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